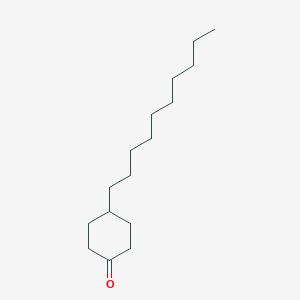

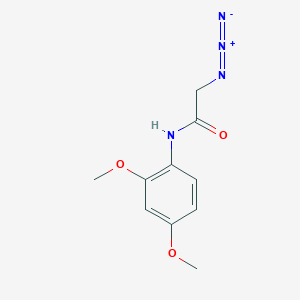

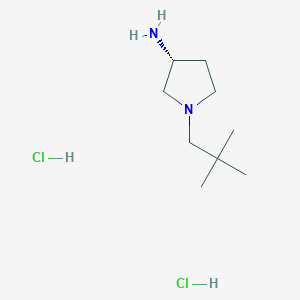

![molecular formula C17H20ClN5O B2893766 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097921-19-0](/img/structure/B2893766.png)

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is related to your query . It has a molecular weight of 211.65 and its IUPAC name is "1-(5-chloropyrimidin-2-yl)piperidin-4-one" . Another related compound is “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol” with a CAS No. 1261230-05-0 .

Molecular Structure Analysis

The InChI code for “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is "1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2" . For “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol”, the formula is "C10H14ClN3O" .

Physical And Chemical Properties Analysis

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is a powder at room temperature . The related compound “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol” has a molecular weight of 227.69 .

Aplicaciones Científicas De Investigación

Structural and Electronic Properties

The compound is structurally related to a class of compounds studied for their electronic and structural properties, particularly in the context of anticonvulsant drugs. Georges et al. (1989) examined crystal structures and ab initio molecular-orbital calculations of anticonvulsant compounds, including ones with structural motifs similar to the chemical . Their research provides insights into the electronic delocalization and structural orientation critical for the pharmacological activity of such compounds. This foundational understanding is pivotal for exploring further applications in medicinal chemistry (Georges, Vercauteren, Evrard, & Durant, 1989).

Antimicrobial and Antifungal Activities

Hossan et al. (2012) synthesized a series of compounds, including pyridines and pyrimidinones, with a focus on their antimicrobial potential. Starting from citrazinic acid, they developed compounds demonstrating significant antibacterial and antifungal activities. This research highlights the potential of structurally related compounds in contributing to the development of new antimicrobial agents, suggesting a possible application area for the compound (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Synthesis and Biological Activities

Amr et al. (2008) focused on the synthesis of pyridine derivatives with varied biological activities, including analgesic and antiparkinsonian effects. By starting with 2-chloro-6-ethoxy-4-acetylpyridine, they prepared a range of derivatives showcasing the structural flexibility and potential pharmacological applications of such compounds. This work underscores the relevance of the compound's core structure in synthesizing derivatives with significant therapeutic benefits (Amr, Maigali, & Abdulla, 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, upon binding to the GPR119 receptor, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of the GPR119 receptor leads to the stimulation of two key biochemical pathways:

- Insulin release : The compound stimulates the release of insulin from pancreatic β-cells .

- Incretin release : It promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .

These pathways play a crucial role in regulating blood glucose levels and are therefore of significant interest in the treatment of type 2 diabetes .

Pharmacokinetics

The compound’s efficacy in both acute and chronic in vivo rodent models of diabetes suggests favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in a dual mechanism for lowering plasma glucose levels . By stimulating insulin release and promoting incretin secretion, it helps regulate blood glucose levels, making it a potential new treatment for type 2 diabetes .

Propiedades

IUPAC Name |

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFJQOXWQEPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

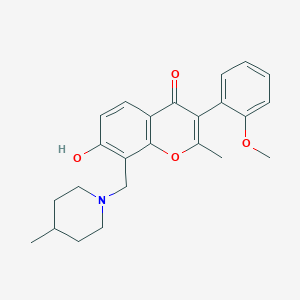

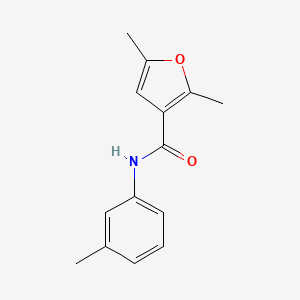

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)

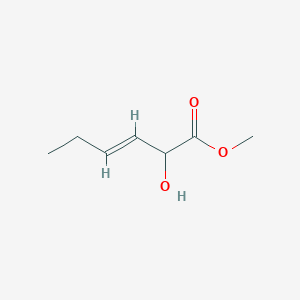

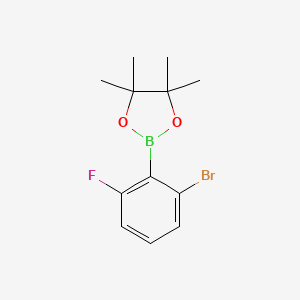

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

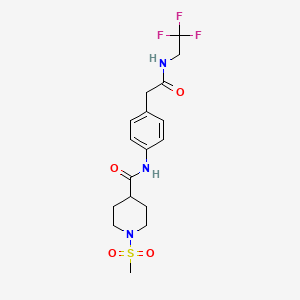

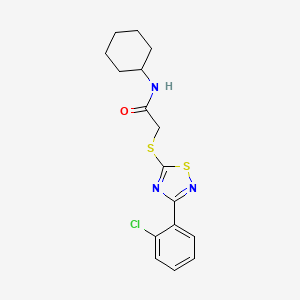

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide](/img/structure/B2893704.png)